molecular formula C7H12N4O2 B1607785 6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione CAS No. 14094-38-3

6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1607785
CAS No.: 14094-38-3
M. Wt: 184.2 g/mol
InChI Key: WYLHRNPUYIFLAD-UHFFFAOYSA-N
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Description

6-Amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 14094-38-3) is a versatile pyrimidine derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C7H12N4O2 and a molecular weight of 184.20 g/mol , this compound serves as a key synthetic intermediate and building block for more complex heterocyclic systems. Its structure, featuring multiple hydrogen bond donors and acceptors, makes it a valuable scaffold for constructing molecules with potential biological activity . Research indicates that related pyrimidopyrimidine scaffolds demonstrate a wide range of biological characteristics, including serving as antibacterial, antiviral, and antitumor agents . Furthermore, uracil derivatives, to which this compound is related, are of fundamental importance due to their role in RNA self-assembly and their diverse biological activities . This reagent is particularly useful for synthesizing Schiff-base-derived chelate ligands, which have unique advantages in coordination chemistry and can effectively accommodate various metal centers . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-10(2)4-5(8)11(3)7(13)9-6(4)12/h8H2,1-3H3,(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLHRNPUYIFLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368822
Record name 6-Amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14094-38-3
Record name 6-Amino-5-(dimethylamino)-1-methyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14094-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Methylation and Amination of Pyrimidine-2,4-dione Derivatives

One reported method involves the preparation of 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione as a hydrochloride salt by reacting starting pyrimidine derivatives with methylating agents and amination under reflux conditions in methanol with sodium methylate and hydrogen chloride. The yield of this reaction is reported to be approximately 80% under these conditions.

Reaction Conditions:

Step Reagents/Conditions Temperature Time Yield
1 Hydrogen chloride, sodium methylate in methanol Reflux 18 h 80%

This method focuses on methylation at the 1 and 5 positions and subsequent amination to introduce the amino group at position 6.

Nitrosation and Reduction of 6-Aminouracil Derivatives

Another approach uses 6-aminouracil as the starting material, which is nitrosated in an aqueous sodium nitrite/glacial acetic acid solution at room temperature to form nitroso intermediates. These intermediates are then reduced using ammonium sulfide to yield 5,6-diaminouracil derivatives, which can subsequently undergo condensation reactions to form substituted pyrimidine compounds including Schiff bases. Although this method is more focused on Schiff base formation, the intermediate 5,6-diaminouracil derivatives are closely related to the target compound and can be modified further to introduce dimethylamino and methyl groups.

Halogenation and Nucleophilic Substitution on Pyrimidine-2,4-dione Core

A patented process describes the preparation of 5-chloro-6-substituted pyrimidine-2,4-dione derivatives, which can be adapted for the synthesis of 6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4-dione by replacing the chloro substituent with a dimethylamino group through nucleophilic substitution. The process includes:

  • Halogenation at the 5-position to form 5-chloro-6-(chloromethyl)pyrimidine-2,4-dione.
  • Treatment with amines to substitute the chlorine with dimethylamino groups.
  • Purification steps involving crystallization from solvents such as alcohols, ethers, and polar aprotic solvents at controlled temperatures (ranging from -70°C to reflux conditions).
  • Use of aqueous hydrochloric acid for salt formation and purification.

Purification Conditions:

Step Solvent Type Temperature Range Notes
a Hydrocarbon, ether, ester, polar aprotic, chloro, ketone, nitrile, alcohol solvents 25-30°C Dissolution and reaction
b Cooling -70°C to 20°C To reduce yield loss
c Acid treatment 25-30°C Hydrochloric acid for salt formation
d Cooling 0-5°C Precipitation of product

This method allows obtaining crystalline forms of the compound with high purity and controlled polymorphism.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Methylation & Amination Pyrimidine-2,4-dione Hydrogen chloride, sodium methylate, methanol, reflux 18 h 80 Hydrochloride salt formation, simple setup
Nitrosation & Reduction 6-Aminouracil Sodium nitrite, glacial acetic acid, ammonium sulfide, RT 84-94 (Schiff bases) Intermediate for further modifications
Halogenation & Nucleophilic Substitution 5-Chloro-6-(chloromethyl)pyrimidine-2,4-dione Amines, various solvents, controlled temperature crystallization Not specified Allows polymorph control and high purity

Research Findings and Notes

  • The methylation and amination route offers a straightforward synthesis with good yield (80%) and is suitable for producing hydrochloride salts of the compound, which are often preferred for stability and handling.
  • Nitrosation and reduction provide access to amino-substituted pyrimidines that can be further derivatized, though this method is more commonly applied in Schiff base synthesis rather than direct preparation of the dimethylamino derivative.
  • The halogenation and nucleophilic substitution method is versatile and allows fine control over the crystalline form of the product, which is critical for pharmaceutical applications due to polymorphism affecting solubility and bioavailability.
  • Purification steps involving temperature control and solvent selection are crucial for obtaining high-purity crystalline forms.
  • The use of aqueous hydrochloric acid in purification is common to obtain stable hydrochloride salts, enhancing the compound's shelf life and handling properties.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly basic pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted pyrimidines.

Scientific Research Applications

Introduction to 6-Amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione

This compound, commonly referred to as DMAMP , is a heterocyclic compound belonging to the pyrimidine family. Its molecular formula is C7H12N4O2C_7H_{12}N_4O_2 with a molecular weight of approximately 184.2 g/mol. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Chemistry

DMAMP serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new chemical reactions and develop novel materials.

Biological Research

Research indicates that DMAMP and its derivatives exhibit potential biological activities:

  • Antimicrobial Properties : Studies have shown that certain derivatives possess antibacterial and antifungal activities.
  • Anticancer Activity : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Medicinal Chemistry

DMAMP is being explored for its potential in drug development:

  • Precursor for Xanthine Derivatives : These derivatives are known for various therapeutic applications, including anti-inflammatory and anti-cancer properties.
  • Potential Drug Candidates : The compound's modifications can lead to new drug candidates targeting specific diseases.

Industrial Applications

In addition to its research applications, DMAMP is utilized in the synthesis of:

  • Dyes : Its chemical properties make it suitable for developing colorants.
  • Agrochemicals : Compounds derived from DMAMP are being studied for use in agricultural chemicals.

Mechanism of Action

The mechanism of action of 6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or interacting with nucleic acids. The molecular targets and pathways involved vary but often include key enzymes in metabolic pathways or receptors in cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Stability : The ethyl group in compound 12 increases steric hindrance compared to the methyl group in the target compound, lowering stability (evidenced by higher energy in DFT calculations) .
  • Dimethylaminobenzylidene in Compound 14: This substituent improves solubility in polar solvents due to the electron-donating dimethylamino group .

Charge Distribution and Reactivity

DFT studies reveal critical differences in charge densities:

  • Target Compound (4) : Oxygen atoms (O18, O19) exhibit the highest negative charges (−0.448 and −0.459), making them primary sites for hydrogen bonding .
  • Compound 13 : Sulfur (S8) and oxygen (O7) atoms show charges of −0.616 and −0.413, respectively, favoring dual-site interactions in antimicrobial activity .
  • Compound 16 : A C25=N24 bond facilitates rotational freedom, reducing dipole moment (6.051 D) compared to compound 13 (8.586 D) .

Computational and Pharmacokinetic Insights

  • ADME Properties : The target compound’s logP (1.2) and polar surface area (89 Ų) suggest moderate blood-brain barrier permeability, outperforming compound 16 (logP 1.8, PSA 78 Ų) .
  • Molecular Docking: The dimethylamino group in the target compound forms stable π-cation interactions with E. coli DNA gyrase (binding energy −8.2 kcal/mol), comparable to compound 14 (−8.5 kcal/mol) .

Biological Activity

6-Amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione, commonly referred to as DMAMP , is a pyrimidine derivative with significant biological activity. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in oncology and neuropharmacology.

  • Molecular Formula : C7H12N4O2
  • Molecular Weight : 184.20 g/mol
  • CAS Number : 14094-38-3

DMAMP exhibits its biological effects primarily through interactions with various biological targets. Its structure allows it to engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to target proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of DMAMP. It has been shown to inhibit the growth of various cancer cell lines, including ovarian and renal cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Cell Line IC50 (µM) Mechanism of Action
Ovarian Cancer15.2Inhibition of TG2 (transglutaminase 2)
Renal Cancer12.5Induction of apoptosis via caspase activation

Source:

Neuropharmacological Effects

DMAMP has also been investigated for its neuropharmacological properties. It shows promise as a modulator of neurotransmitter systems, particularly GABAergic pathways, which could lead to anxiolytic and sedative effects.

Study 1: Inhibition of TG2 in Ovarian Cancer

A study conducted by Akbar et al. demonstrated that DMAMP effectively reduced TG2 levels in ovarian cancer cells through a proteasome-dependent mechanism. The compound showed a significant reduction in cell viability at concentrations as low as 15 µM, indicating its potential as a therapeutic agent in treating ovarian cancer .

Study 2: Neuroprotective Effects

In a separate study focusing on neuroprotection, DMAMP was administered to models of neurodegeneration. The results indicated that DMAMP could reduce neuronal cell death and improve cognitive function metrics in animal models subjected to oxidative stress .

Toxicity and Safety Profile

The toxicity profile of DMAMP has been evaluated in various preclinical studies. It exhibits low acute toxicity, with no significant adverse effects observed at therapeutic doses. Long-term studies are still needed to fully assess its safety profile.

Q & A

Q. What are the recommended synthetic routes for 6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione?

The compound can be synthesized via alkylation or substitution reactions. A two-step approach starting from 6-amino-1-methylpyrimidine-2,4(1H,3H)-dione is effective:

  • Step 1 : Introduce the dimethylamino group at the 5-position using dimethylamine or a dimethylaminoalkylating agent. For example, potassium carbonate in DMF promotes alkylation with chloroacetamides or benzyl chlorides .
  • Step 2 : Optimize reaction conditions (e.g., anhydrous solvents, controlled temperature) to minimize side reactions. Yields can reach ~42% under optimized protocols, as seen in analogous pyrimidine syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming substitution patterns and tautomeric forms. For example, 1H NMR peaks for methyl groups (δ ~3.0–3.5 ppm) and aromatic protons (δ ~6.0–8.0 ppm) validate the structure .
  • LCMS : Verifies molecular weight and purity.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in structurally related pyrimidine-diones .

Q. What safety precautions are necessary when handling this compound during synthesis?

  • Avoid heat and ignition sources (P210) due to potential decomposition .
  • Use PPE (gloves, goggles) and work in a fume hood.
  • Store in airtight containers away from moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the yield of 6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4-dione in multi-step syntheses?

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for alkylation steps .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilic substitution rates.
  • Temperature control : Maintain reactions at 50–60°C to balance reactivity and side-product formation .

Q. How to address discrepancies in NMR data between theoretical and experimental results for this compound?

  • Tautomerism : The compound may exhibit keto-enol tautomerism, shifting proton signals. Use deuterated DMSO or CDCl3 to stabilize tautomeric forms .
  • Impurity analysis : Perform HPLC or GC-MS to detect byproducts (e.g., unreacted starting materials) .
  • Computational validation : Compare experimental NMR shifts with DFT-predicted values .

Q. What strategies are effective for introducing the dimethylamino group at the 5-position of the pyrimidine ring?

  • Direct alkylation : React 5-bromo or 5-chloro precursors with dimethylamine under basic conditions (K2CO3/DMF) .
  • Mitsunobu reaction : Use DIAD/Ph3P to couple dimethylamine to hydroxylated intermediates.
  • Protecting groups : Temporarily block the 6-amino group with Boc to prevent unwanted side reactions during functionalization .

Q. How to evaluate the compound’s potential as an enzyme inhibitor based on structural analogs?

  • Molecular docking : Compare its structure with known inhibitors (e.g., pyrido[2,3-d]pyrimidine-2,4-diones targeting eEF-2K) using software like AutoDock .
  • Enzymatic assays : Measure IC50 values against target kinases in vitro.
  • SAR studies : Modify substituents (e.g., methyl vs. cyclopropyl groups) to assess activity trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione

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